Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Description
Contextualization of Heterocyclic Scaffolds in Modern Organic Synthesis
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental building blocks in the world of organic chemistry. Their prevalence in nature is underscored by their presence in a vast array of biologically active molecules, including vitamins, hormones, and alkaloids. In modern organic synthesis, these scaffolds are of paramount importance, particularly in the realm of medicinal chemistry, where they form the core of a significant majority of pharmaceutical agents. The unique three-dimensional arrangements and electronic properties conferred by the heteroatoms—most commonly nitrogen, oxygen, and sulfur—allow for specific interactions with biological targets, making them indispensable in drug design and development. Furthermore, heterocyclic structures are integral to the agrochemical industry, finding use as herbicides, insecticides, and fungicides, as well as in materials science for the development of dyes, polymers, and electronic materials.
Overview of 1,2,4-Thiadiazole (B1232254) Ring System: Structure, Stability, and General Reactivity Trends
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This arrangement of heteroatoms results in a planar, electron-deficient aromatic system, which imparts a notable degree of thermal and chemical stability to the ring. The aromaticity arises from the delocalization of six π-electrons over the five ring atoms.
The reactivity of the 1,2,4-thiadiazole ring is largely dictated by the electronegativity of the nitrogen atoms, which renders the carbon atoms electrophilic and susceptible to nucleophilic attack. Generally, the C5 position is the most reactive site for nucleophilic substitution, a characteristic that is central to the synthetic utility of derivatives like Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate. Conversely, the electron-deficient nature of the ring makes it relatively resistant to electrophilic substitution.
Rationale for Research on Substituted 1,2,4-Thiadiazole Carboxylates, Specifically this compound
The interest in substituted 1,2,4-thiadiazole carboxylates, and particularly in this compound, stems from its role as a versatile synthetic intermediate. The presence of two key functional groups—the ethyl carboxylate at the 3-position and the highly reactive chlorine atom at the 5-position—makes this compound a valuable building block for the synthesis of more complex, polyfunctionalized molecules.
The chloro group at the C5 position acts as an excellent leaving group, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse substituents at this position, enabling the systematic modification of a molecule's structure and properties. The ethyl ester at the C3 position provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
This dual functionality makes this compound a strategic precursor in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Research into this and similar compounds is driven by the need for efficient and modular synthetic routes to new chemical entities with desired biological activities.
A plausible synthetic route to this compound involves a Sandmeyer-type reaction, a well-established method for converting an amino group on an aromatic ring into a halide. This would start from the corresponding ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate. The amino group is first diazotized using a nitrite (B80452) source in the presence of a strong acid, and the resulting diazonium salt is then treated with a copper(I) chloride source to introduce the chlorine atom at the 5-position. A similar procedure has been documented for the synthesis of the corresponding methyl ester. prepchem.com
Below are the predicted and known properties of the title compound and its potential precursor.
| Property | This compound | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
|---|---|---|
| Molecular Formula | C5H5ClN2O2S uni.lu | C5H7N3O2S |
| Molecular Weight | 192.62 g/mol | 173.20 g/mol |
| CAS Number | 1346147-95-2 chemicalbook.com | 64837-53-2 |
| Predicted XlogP | 2.3 uni.lu | 0.6 |
| Monoisotopic Mass | 191.97603 Da uni.lu | 173.02589765 Da |
Historical Context and Evolution of Thiadiazole Chemistry
The study of thiadiazole chemistry dates back to the 19th century, with the first synthesis of a 1,3,4-thiadiazole (B1197879) derivative reported in 1882. The structural elucidation of the various thiadiazole isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—progressed through the late 19th and early 20th centuries. The development of synthetic methodologies for these heterocyclic systems has been a continuous area of research, driven by the discovery of their diverse biological activities. Initially, synthetic routes were often harsh and limited in scope. However, over the decades, the synthetic chemist's toolbox has expanded significantly, and modern methods now allow for the efficient and regioselective synthesis of a wide array of substituted thiadiazoles under milder conditions. The introduction of techniques such as transition-metal-catalyzed cross-coupling reactions has further broadened the synthetic possibilities, enabling the creation of complex molecular architectures based on the thiadiazole scaffold. The ongoing exploration of thiadiazole chemistry continues to yield novel compounds with significant potential in various scientific and technological fields.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWPNSPYXAPZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188469 | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346147-95-2 | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346147-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 5 Chloro 1,2,4 Thiadiazole 3 Carboxylate and Its Analogues
Conventional Synthetic Routes to 1,2,4-Thiadiazole (B1232254) Derivatives
Traditional methods for synthesizing 1,2,4-thiadiazole derivatives often rely on well-established cyclization and functionalization techniques. These approaches form the foundation for accessing a wide array of substituted 1,2,4-thiadiazoles.
Cyclization Reactions for 1,2,4-Thiadiazole Ring Formation
The formation of the 1,2,4-thiadiazole ring is a critical step in the synthesis of the target molecule and its analogues. A predominant method for this transformation is the oxidative cyclization of thioamides or related precursors. researchgate.net This process typically involves the formation of an N-S bond to close the five-membered ring. Various oxidizing agents, including halogens, hydrogen peroxide, and phenyliodine(III) bis(trifluoroacetate) (PIFA), have been employed to facilitate this key reaction. rsc.orgmdpi.com
Another significant approach is the [3+2] cycloaddition reaction. For instance, the reaction of nitrile sulfides with nitriles can yield unsymmetrically substituted 1,2,4-thiadiazoles. isres.org Additionally, the oxidative dimerization of thioamides, often catalyzed by iodine or other agents, provides a direct route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. rsc.orgmdpi.com More complex variations include the one-pot reaction of imidates and thioureas to form 3-aryl-5-amino-1,2,4-thiadiazoles. rsc.org
A common and versatile starting material for the synthesis of various thiadiazole isomers, including 1,3,4-thiadiazoles, is thiosemicarbazide (B42300). nih.govnih.gov Cyclization of thiosemicarbazide derivatives with various reagents like carboxylic acids or their derivatives is a widely used method. nih.govsbq.org.br For example, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride leads to the formation of a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane derivative. nih.gov
The table below summarizes some conventional cyclization strategies for forming the 1,2,4-thiadiazole ring.
| Starting Materials | Reagents/Conditions | Product Type |
| Thioamides | Oxidizing agents (e.g., I₂, H₂O₂, PIFA) | 3,5-Disubstituted-1,2,4-thiadiazoles |
| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles rsc.org |
| Imidates and Thioureas | One-pot reaction | 3-Aryl-5-amino-1,2,4-thiadiazoles rsc.org |
| Thioamides | Eosin Y, visible light, O₂ | 1,2,4-Thiadiazoles rsc.org |
| 2-Aminoheteroarenes and Isothiocyanates | Iodine-mediated [3+2] oxidative cyclization | Heteroarene-fused rsc.orgresearchgate.netsemanticscholar.org-thiadiazoles rsc.org |
Strategies for Introduction of Chloro and Carboxylate Functionalities
Once the 1,2,4-thiadiazole ring is formed, or during its synthesis, the introduction of specific functional groups such as chloro and carboxylate moieties is essential for producing ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate.
The introduction of a chloro group at the 5-position can be achieved through various halogenation reactions. A common method is the Sandmeyer-type reaction, where an amino group at the 5-position is converted to a diazonium salt and subsequently displaced by a chloride ion. For instance, methyl 5-amino-1,2,4-thiadiazole-3-carboxylate can be treated with sodium nitrite (B80452) in the presence of hydrochloric acid and a copper catalyst to yield mthis compound. prepchem.com
The carboxylate functionality is often introduced by using precursors that already contain this group. For example, the synthesis can start with a molecule that has a carboxylic acid or ester group, which is then carried through the cyclization process. An alternative is the functionalization of a pre-formed thiadiazole ring. This can involve reactions such as the hydrolysis of a nitrile group or the oxidation of a methyl group to a carboxylic acid, followed by esterification to obtain the ethyl ester. In some synthetic routes, an acid can undergo acylation and animation, followed by a series of cyclization and transformation steps to generate a 1,2,4-thiadiazole-5-carboxylic acid ethyl ester. nih.gov
Precursor Synthesis and Functionalization Approaches
The synthesis of appropriately substituted precursors is a cornerstone of building the target molecule. For this compound, precursors would ideally contain the necessary carbon and nitrogen framework along with the eventual chloro and carboxylate groups or their synthetic equivalents.
One general approach involves the synthesis of thioamides and amidines which serve as key building blocks for the thiadiazole ring. researchgate.net These precursors can be synthesized from a variety of starting materials, including nitriles, amides, and carboxylic acids. Functionalization of these precursors before cyclization allows for precise control over the substitution pattern of the final thiadiazole product. For example, a precursor containing an amino group can be synthesized, which is later converted to a chloro group post-cyclization. prepchem.com Similarly, a precursor with a cyano group can be utilized, which is then hydrolyzed and esterified to the desired ethyl carboxylate. acs.org
Functionalization of the thiadiazole ring itself is also a viable strategy. For instance, 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) can be used as a scaffold where the bromo group is subjected to Suzuki coupling reactions to introduce various aryl or heterocyclic moieties. researchgate.net This highlights the potential for late-stage functionalization to create diverse analogues.
Novel Synthetic Strategies and Method Development
Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for constructing heterocyclic compounds, including 1,2,4-thiadiazoles.
Transition Metal-Catalyzed Transformations in Thiadiazole Synthesis
Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds. While many traditional methods for 1,2,4-thiadiazole synthesis are metal-free, some modern approaches utilize transition metals to facilitate key bond-forming reactions. For example, a copper(II)-catalyzed one-pot benzylic oxidation–oxidative heterocyclization sequence has been used to synthesize the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products. rsc.org This indicates the potential for transition metal catalysts to enable complex transformations in a single step. Photocatalysis, sometimes employing transition metal complexes, is also a growing area for driving cyclization reactions in heterocycle synthesis. mdpi.comspringerprofessional.de
Organocatalysis and Biocatalysis in Heterocycle Formation
Organocatalysis and biocatalysis represent green and sustainable alternatives to traditional synthetic methods. An organocatalytic method for synthesizing 1,2,4-thiadiazole scaffolds using vitamin B3 or thiourea (B124793) as catalysts has been reported. rsc.org These catalysts operate under aerobic conditions, offering a more environmentally friendly approach.
Biocatalysis is also gaining traction for the synthesis of nitrogen-containing heterocycles under mild reaction conditions. researchgate.netresearchgate.net While specific examples for this compound are not prevalent, the broader application of enzymes in heterocyclic chemistry suggests potential future applications. researchgate.netkcl.ac.uk For instance, vanadium-dependent haloperoxidases have been used in a halide catalysis system for the oxidative dimerization of thiobenzamides to form 1,2,4-thiadiazoles, using hydrogen peroxide as a green oxidant. acs.org This chemoenzymatic approach highlights the potential for combining the selectivity of enzymes with chemical reactions to achieve efficient and sustainable synthesis. kcl.ac.uk
The table below provides an overview of some novel synthetic strategies.
| Strategy | Catalyst/Mediator | Key Features |
| Transition Metal-Catalysis | Copper(II) catalyst | One-pot benzylic oxidation and oxidative heterocyclization. rsc.org |
| Organocatalysis | Vitamin B₃ or thiourea | Aerobic conditions, environmentally benign. rsc.org |
| Biocatalysis | Vanadium-dependent haloperoxidases | Halide catalysis for oxidative dimerization with H₂O₂. acs.org |
| Electro-oxidation | Catalyst- and oxidant-free | Intramolecular dehydrogenative N-S bond formation in imidoyl thioureas. organic-chemistry.org |
| Photocatalysis | Covalent organic frameworks (COFs) | Visible light-driven cyclization of thioamides. mdpi.com |
Multi-component Reactions and Cascade Processes
The synthesis of 1,2,4-thiadiazole scaffolds, including analogues of this compound, has been advanced through the use of multi-component reactions (MCRs) and cascade (or domino) processes. These methodologies are highly valued in organic synthesis for their efficiency, as they allow for the construction of complex molecules in a single step from three or more reactants, thereby reducing the number of purification steps, saving time, and minimizing waste. isres.orgisres.org
Cascade reactions, in particular, offer an elegant route to the 1,2,4-thiadiazole nucleus. For instance, a metal-free intermolecular mechanism has been developed for the synthesis of 1,2,4-triazole (B32235) scaffolds, a related class of heterocycles, from hydrazones and amines under aerobic oxidative conditions. isres.org This reaction proceeds through a cascade of C-H functionalization, the formation of double C-N bonds, and oxidative aromatization. isres.org Such principles are applicable to the synthesis of thiadiazoles, where sequential bond-forming events occur in one pot without isolating intermediates. A notable example involves the base-mediated tandem thioacylation of amidines with dithioesters, which proceeds via an in situ intramolecular dehydrogenative N-S bond formation of a thioacylamidine intermediate to furnish the 1,2,4-thiadiazole ring. organic-chemistry.orgacs.org This approach avoids the need for external oxidants and showcases the efficiency of cascade strategies.
Researchers have also devised one-pot, two-step syntheses of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent followed by an oxidant like tert-butyl hydrogen peroxide (TBHP). nih.gov This method exemplifies a sequential, one-pot process that leverages C-O bond cleavage and C-S bond formation. nih.gov These MCR and cascade strategies highlight a shift towards more sophisticated and efficient synthetic designs for obtaining the 1,2,4-thiadiazole core structure.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of 1,2,4-thiadiazoles aims to reduce the environmental impact of chemical processes. bohrium.com These principles focus on creating safer, more efficient, and environmentally benign methodologies by minimizing hazardous substances, reducing energy consumption, and designing processes with higher atom economy. bohrium.comresearchgate.net For the synthesis of this compound and its analogues, this involves the adoption of alternative energy sources, the use of green solvents or solvent-free conditions, and the development of waste-reducing reaction pathways. bohrium.commdpi.com
Microwave-Assisted Synthesis Optimization
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of thiadiazole derivatives. benthamdirect.com This technique provides rapid and uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and fewer side products. benthamdirect.comnih.gov
The synthesis of various 1,2,4-thiadiazole and related heterocyclic systems has been successfully optimized using microwave assistance. For example, the cyclization of thiosemicarbazide derivatives to form 1,3,4-thiadiazoles has been achieved with high efficiency under microwave irradiation. nih.gov Similarly, the synthesis of 1,3,4-thiadiazole-based compounds has been developed as a green and efficient method under microwave activation. nih.gov In a comparative study on the synthesis of thiadiazole derivatives, the microwave irradiation method consistently provided better yields (85-90%) in significantly shorter timeframes compared to both conventional heating and ultrasonication techniques. nanobioletters.com For instance, the cycloaddition of oxathiazolone with ethyl cyanoformate to produce ethyl 1,2,4-thiadiazole-5-carboxylate scaffolds was completed in just 10 minutes at 160 °C under microwave heating, showcasing the method's merits of short reaction times and good-to-moderate yields. mdpi.com
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Thiadiazole Derivatives | Microwave Irradiation | Minutes | 85-90 | nanobioletters.com |
| Thiadiazole Derivatives | Conventional Heating | Hours | Lower than MW | nanobioletters.com |
| 1,2,4-Triazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazoles | Microwave Irradiation | Short | High | nih.gov |
| Ethyl-1,2,4-thiadiazole-5-carboxylates | Microwave Irradiation | 10 min | Moderate to Good | mdpi.com |
Ultrasonic Irradiation Techniques
Ultrasonic irradiation, or sonochemistry, is another green chemistry technique that utilizes the energy from sound waves (20-100 KHz) to drive chemical reactions. nih.gov The process, known as acoustic cavitation, involves the formation, growth, and collapse of microscopic bubbles, which generates localized high-pressure and high-temperature spots, thereby accelerating reaction rates. nih.gov This method is noted for being fast, efficient, and economical, often resulting in high yields and pure products in a short amount of time. nih.govtandfonline.com
The application of ultrasound has been successfully demonstrated in the synthesis of thiazoles and thiadiazines, often under solvent-free conditions. tandfonline.comtandfonline.com This eco-friendly approach offers benefits such as enhanced purity, reduced cost, high yields, and simplified workups compared to traditional methods. tandfonline.com For example, the synthesis of novel N-substituted 1,2,4-triazole derivatives was achieved in 39–80 minutes with yields of 75–89% using ultrasound, whereas conventional methods required 10–36 hours for lower yields. nih.gov The use of biocatalysts in conjunction with ultrasonic irradiation further enhances the green credentials of these synthetic routes for thiazole (B1198619) derivatives. acs.org
Solvent-Free Reactions and Alternative Green Media
A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. bohrium.com This has led to the development of solvent-free reaction conditions and the use of alternative, environmentally benign media like water. bohrium.comrsc.org
Solvent-free synthesis of 1,2,4-thiadiazoles has been achieved through methods such as grinding reactants with a solid catalyst like basic alumina, which can lead to excellent yields (90-99%) in just 5-15 minutes at room temperature. mdpi.com Another groundbreaking approach demonstrates a one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides under entirely solvent-free conditions, highlighting a practical and environmentally friendly protocol. nih.gov Furthermore, conducting reactions in water, where possible, is highly desirable. An I2-mediated oxidative C-N and N-S bond formation for the synthesis of 5-amino-1,2,4-thiadiazoles has been successfully performed in water, providing a metal-free and environmentally benign strategy. organic-chemistry.org These approaches significantly reduce chemical waste and the environmental hazards associated with volatile organic solvents.
Atom Economy and Waste Reduction Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions that generate few or no byproducts.
Synthetic strategies for 1,2,4-thiadiazoles are increasingly being designed with atom economy in mind. Multi-component and cascade reactions are inherently more atom-economical as they combine several reactants in a single step, minimizing waste. isres.org The use of catalytic reagents instead of stoichiometric ones is another key strategy. For instance, the development of electrochemical syntheses for 3-substituted-5-amino-1,2,4-thiadiazoles proceeds without the need for stoichiometric oxidants, offering an efficient method with excellent functional group tolerance. rsc.org Similarly, using air as a green oxidant in the presence of a simple promoter like sodium carbonate for the synthesis of 5-amino-1,2,4-thiadiazoles showcases a method with low toxicity and water as the sole byproduct. organic-chemistry.org These methods exemplify a move towards more sustainable chemical manufacturing by maximizing the incorporation of starting materials into the final product and minimizing waste generation.
Chemical Reactivity and Transformation Studies of Ethyl 5 Chloro 1,2,4 Thiadiazole 3 Carboxylate
Reactions at the Chloro Substituent
The chlorine atom at the C5 position of the 1,2,4-thiadiazole (B1232254) ring is susceptible to various chemical transformations due to the electron-deficient nature of the aromatic ring. This makes it a versatile handle for introducing molecular diversity.
Nucleophilic Substitution Reactions and Mechanism
The 5-position in 1,2,4-thiadiazoles is identified as the most reactive site for nucleophilic substitution reactions. isres.org The carbon atom attached to the chlorine is electron-poor, facilitating attack by a wide range of nucleophiles. This reactivity is characteristic of halogenated electron-deficient heterocyclic systems.
The reaction mechanism is typically a nucleophilic aromatic substitution (SNAr), proceeding through a Meisenheimer-like intermediate. The nucleophile adds to the carbon bearing the chloro group, forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the chloride leaving group.
Studies on analogous 3-chloro-5-substituted-1,2,4-thiadiazoles have demonstrated outstanding reactivity towards thiol nucleophiles in aqueous solutions. nih.gov This suggests that Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate would readily react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield 5-substituted-1,2,4-thiadiazole derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure |
|---|---|---|
| R-SH (Thiol) | Aqueous Buffer | Ethyl 5-(alkylthio)-1,2,4-thiadiazole-3-carboxylate |
| R-OH (Alcohol) | NaOR (Alkoxide Base) | Ethyl 5-alkoxy-1,2,4-thiadiazole-3-carboxylate |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent on the thiadiazole ring can serve as an electrophilic partner in these transformations. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar halogenated thiadiazoles provides strong precedent.
For instance, Suzuki-Miyaura coupling has been successfully performed on a 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester using a Pd(OAc)₂/Xantphos catalyst system to introduce aryl groups. nih.gov Similarly, Pd-catalyzed cross-coupling reactions under Stille and Suzuki conditions have been used to prepare 3-alkyl-, 3-alkenyl-, 3-alkynyl-, and 3-aryl-4-chloro-1,2,5-thiadiazoles from their dihalogenated precursors. researchgate.net This indicates that the chloro group on the 1,2,4-thiadiazole ring is a viable handle for such transformations.
Table 2: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ethyl 5-aryl-1,2,4-thiadiazole-3-carboxylate |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Ethyl 5-alkenyl-1,2,4-thiadiazole-3-carboxylate |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Ethyl 5-alkynyl-1,2,4-thiadiazole-3-carboxylate |
Reductive Dehalogenation Methodologies
Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This transformation is useful for accessing the corresponding des-chloro analogue, Ethyl 1,2,4-thiadiazole-3-carboxylate. While specific protocols for the title compound are not detailed, standard methodologies applied to other chloro-heterocycles are expected to be effective.
Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), transfer hydrogenation, or reduction with metals in acidic media (e.g., Zn/acetic acid). The choice of method would depend on the compatibility with the ester functional group.
Reactions at the Ester Group
The ethyl carboxylate group at the C3 position is another key site for chemical modification, allowing for the synthesis of amides, other esters, and the parent carboxylic acid.
Transesterification and Amidation Reactions
The ethyl ester of this compound can be converted into other esters or amides through standard organic transformations.
Transesterification: This reaction involves heating the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group.
Amidation: Direct reaction with a primary or secondary amine, often at elevated temperatures or with the use of activating agents, can convert the ester into the corresponding amide. This is a common strategy in drug discovery to form stable amide bonds that can participate in hydrogen bonding. For example, the synthesis of N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-(4-substituepiperazin-1-yl)acetamide derivatives involves the reaction of a chloroacetamide intermediate with various piperazine (B1678402) derivatives, demonstrating the utility of forming amide linkages in thiadiazole chemistry. nih.gov
Hydrolysis and Carboxylic Acid Formation
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-1,2,4-thiadiazole-3-carboxylic acid. This reaction is typically achieved under basic or acidic conditions. Saponification using an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup is a common and effective method. nih.gov The resulting carboxylic acid is a valuable intermediate that can be used in further reactions, such as amide couplings using standard peptide coupling reagents.
Reduction of the Ester Moiety
The ester group at the 3-position of this compound is a key site for chemical modification. One of the fundamental transformations is its reduction to the corresponding primary alcohol, (5-chloro-1,2,4-thiadiazol-3-yl)methanol. This conversion is a standard procedure in organic synthesis, typically achieved using powerful reducing agents.
Detailed research findings on the specific reduction of the ethyl ester are not extensively documented in readily available literature. However, the reaction can be reliably predicted based on the well-established principles of ester reduction. Strong hydride reagents are generally required for this transformation.
Table 1: Common Reducing Agents for Ester Reduction
| Reducing Agent | Formula | Typical Conditions | Comments |
| Lithium aluminum hydride | LiAlH₄ | Anhydrous ether or THF, 0 °C to reflux | Highly reactive, non-selective. Reduces most carbonyl functional groups. |
| Sodium borohydride | NaBH₄ | Protic solvents (e.g., ethanol, methanol) | Generally too mild to reduce esters but can be effective under specific conditions (e.g., with additives or at high temperatures). |
| Diisobutylaluminium hydride | DIBAL-H | Aprotic solvents (e.g., toluene, hexane), low temp. (-78 °C) | Can be used to reduce esters to aldehydes at low temperatures. |
For the complete reduction of this compound to (5-chloro-1,2,4-thiadiazol-3-yl)methanol, Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) would be the reagent of choice. The reaction involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group and subsequent reduction of the intermediate aldehyde.
Reactivity of the 1,2,4-Thiadiazole Ring System
The 1,2,4-thiadiazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms and one sulfur atom. chemicalbook.com This ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atoms, which significantly influences its reactivity. chemicalbook.comchemicalbook.com In this compound, the electron-withdrawing nature of the ring is further amplified by the chloro group at the 5-position and the ethyl carboxylate group at the 3-position. This electronic profile makes the ring system particularly susceptible to nucleophilic attack and generally resistant to electrophilic substitution on the carbon atoms. chemicalbook.comisres.org
Electrophilic and Nucleophilic Attack on the Heterocycle
The electron density at the carbon atoms of the 1,2,4-thiadiazole ring is low, with the C5 position being the most electron-poor. chemicalbook.com Consequently, the ring is highly activated towards nucleophilic substitution, particularly at the 5-position, where the chlorine atom serves as an excellent leaving group. isres.org Various nucleophiles can displace the chloride, providing a versatile method for introducing a wide range of functional groups.
Table 2: Examples of Nucleophilic Substitution at the C5 Position
| Nucleophile | Reagent Example | Product Type |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 5-alkoxy-1,2,4-thiadiazole |
| Amines | Ammonia (NH₃), Primary/Secondary Amines | 5-amino-1,2,4-thiadiazole derivatives |
| Thiolates | Sodium thiophenoxide (NaSPh) | 5-arylthio-1,2,4-thiadiazole |
| Azides | Sodium azide (B81097) (NaN₃) | 5-azido-1,2,4-thiadiazole |
Conversely, electrophilic attack on the carbon atoms of the 1,2,4-thiadiazole ring is generally unfavorable due to the ring's electron-deficient character. chemicalbook.comisres.org Electrophilic reactions, when they do occur, preferentially take place at the ring nitrogen atoms. chemicalbook.com Quaternization, for example, can occur via the reaction with alkyl halides, with the N4 position being the more likely site of attack compared to N2. chemicalbook.com
Ring Opening and Rearrangement Reactions
While the 1,2,4-thiadiazole ring is aromatic and possesses considerable stability, it is not entirely inert. isres.org The ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases. chemicalbook.com Treatment with potent nucleophiles or strong bases can lead to ring fission, breaking the heterocyclic structure to form acyclic intermediates. chemicalbook.comnih.gov For instance, strong basic conditions can induce ring cleavage in related 1,3,4-thiadiazole (B1197879) systems, a reactivity pattern that can be extrapolated to the 1,2,4-isomer. chemicalbook.com
Rearrangement reactions of the 1,2,4-thiadiazole ring itself are not commonly reported under typical laboratory conditions. The stability conferred by its aromaticity generally prevents spontaneous rearrangements. However, transformations of substituents attached to the ring can sometimes lead to products that appear to be the result of a rearrangement, though these often proceed through ring-opening and subsequent re-cyclization mechanisms.
Functionalization of Unsubstituted Positions
In the specific case of this compound, there are no unsubstituted carbon atoms on the heterocyclic ring; both the C3 and C5 positions are substituted. Therefore, functionalization must proceed via the modification or displacement of the existing groups. As discussed, the chloro group at C5 is readily displaced by nucleophiles, representing the primary route for functionalization at that position. The ester group at C3 can be hydrolyzed, reduced, or converted into other functional groups like amides or hydrazides, offering another handle for structural modification.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The dominant reaction pathway, nucleophilic aromatic substitution (SNAr) at the C5 position, proceeds via a well-established mechanism. This process typically involves the addition of a nucleophile to the C5 carbon to form a tetrahedral intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore the aromaticity of the ring. The electron-withdrawing nature of the ring nitrogens and the C3-ester group helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction.
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the scientific literature. However, general principles and studies on related compounds offer valuable insights.
Research on the thermodynamics of solubility and hydration for other 1,2,4-thiadiazole derivatives has shown that structural modifications, such as substitution on an attached phenyl ring, can significantly impact these properties. nih.gov It was found that for many derivatives, a decrease in solubility is a result of competing effects: an increase in the sublimation Gibbs energy and a decrease in the hydration Gibbs energy. nih.gov These findings highlight the sensitivity of the thermodynamic properties of the 1,2,4-thiadiazole scaffold to even minor structural changes.
The kinetics of the SNAr reactions are expected to be influenced by several factors:
The nature of the nucleophile: Stronger, less sterically hindered nucleophiles will generally react faster.
The solvent: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Temperature: As with most reactions, increasing the temperature will increase the reaction rate.
Quantitative kinetic data would require specific experimental investigation, such as monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.
Identification of Reaction Intermediates
The study of reaction mechanisms in the chemical transformations of this compound is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. While the isolation and full characterization of reaction intermediates can be challenging due to their transient nature, a combination of mechanistic studies on analogous systems, computational modeling, and spectroscopic analysis of related reactions provides significant insights into the probable intermediates involved in the reactions of this compound.
The primary mode of reactivity for this compound involves the nucleophilic substitution of the chlorine atom at the C5 position of the thiadiazole ring. This is consistent with the known electronic properties of the 1,2,4-thiadiazole ring, where the C5 position is electron-deficient and thus susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Intermediates
The most plausible mechanism for the substitution of the 5-chloro group is a nucleophilic aromatic substitution (SNAr) pathway. This mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex.
In the case of this compound, the reaction with a nucleophile (Nu-) would initiate with the attack of the nucleophile on the C5 carbon, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the thiadiazole ring and potentially by the electron-withdrawing carboxylate group at the C3 position. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
While direct spectroscopic observation of the Meisenheimer complex for this compound has not been explicitly reported in the available literature, extensive studies on other electron-deficient heterocyclic systems strongly support its existence. Computational studies on related 5-halo-1,2,4-thiadiazoles could provide further evidence for the stability and geometry of this key intermediate.
Ring-Opening and Rearrangement Intermediates
In certain reactions, particularly with strong nucleophiles or under forcing conditions, intermediates arising from the opening of the 1,2,4-thiadiazole ring may be formed. For instance, reactions of some substituted thiadiazoles have been shown to undergo rearrangement through ring-opening and subsequent ring-closure steps. While specific studies on this compound are limited, the potential for such pathways should be considered, especially when unexpected products are observed.
The table below summarizes the likely reaction intermediates in the transformations of this compound based on established mechanistic principles for this class of compounds.
| Reaction Type | Proposed Intermediate | Method of Identification/Postulation |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer-like anionic adduct | Postulated based on mechanistic analogy with other 5-halo-1,2,4-thiadiazoles and general SNAr principles. |
| Ring Transformation | Acyclic thio- and amidine-containing species | Inferred from studies on related thiadiazole ring systems that exhibit rearrangement reactions. |
It is important to note that the definitive identification of these intermediates for this compound would require dedicated mechanistic studies, including low-temperature spectroscopy, trapping experiments, and high-level computational analysis.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Analysis and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding solely to the ethyl ester group. A triplet integrating to three protons (3H) would appear upfield, representing the methyl (-CH₃) group. A quartet integrating to two protons (2H) would be observed further downfield, corresponding to the methylene (B1212753) (-CH₂-) group. The splitting pattern—a triplet for the methyl and a quartet for the methylene—is a classic signature of an ethyl group, arising from scalar coupling between the adjacent protons.
¹³C NMR: The carbon NMR spectrum would provide insight into the carbon backbone. Four distinct signals are predicted: one for the methyl carbon and one for the methylene carbon of the ethyl group, one for the ester carbonyl carbon (C=O), and two for the carbons of the thiadiazole ring (C3 and C5). The C5 carbon, being directly attached to the electronegative chlorine atom, would likely resonate at a significantly different chemical shift compared to the C3 carbon, which is bonded to the carboxylate group.
2D NMR Experiments: To unambiguously assign these signals and confirm the structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methyl triplet and the methylene quartet, definitively confirming their connectivity within the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would link the methyl proton signal to the methyl carbon signal and the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across multiple bonds. Key expected correlations would include a signal between the methylene protons (-CH₂-) and the carbonyl carbon (C=O), confirming the ester structure. Furthermore, correlations from the methylene protons to the C3 carbon of the thiadiazole ring would verify the position of the ethyl carboxylate substituent on the heterocyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity in more complex or flexible molecules, NOESY could confirm through-space interactions, though it is less critical for this relatively rigid planar structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |
| Ethyl -CH₂- | ~4.4 (quartet) | ~63 |
| C=O | - | ~160 |
| Ring C3 | - | ~155 |
Dynamic NMR (DNMR) is utilized to study molecular motions, such as restricted rotation around single bonds or ring inversions. For this compound, DNMR could potentially be used to investigate the rotational barrier around the single bond connecting the thiadiazole ring (C3) and the carbonyl carbon of the ester group. Such studies would provide information on the conformational preferences and the energy landscape of the molecule in solution. However, given the likely low barrier to rotation, these studies might require very low temperatures to observe any distinct conformers.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant bands would include C-O stretches from the ester, C-H stretching and bending vibrations from the ethyl group, and vibrations associated with the thiadiazole ring, such as C=N, C-S, and N-S stretching modes. The C-Cl stretch would also be present, typically in the lower frequency region of the spectrum. Analysis of these characteristic frequencies allows for rapid confirmation of the key functional groups.
Table 2: Predicted IR Absorption Frequencies for Key Functional Groups This table presents predicted vibrational frequencies in wavenumbers (cm⁻¹). Actual experimental values may vary.
| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Alkyl C-H | C-H stretch | 2900 - 3000 |
| Ester Carbonyl | C=O stretch | 1730 - 1750 (strong) |
| Thiadiazole Ring | C=N stretch | 1500 - 1650 |
| Ester C-O | C-O stretch | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry is indispensable for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₅H₅ClN₂O₂S is 191.97548 Da. researchgate.net HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that matches this value with high accuracy (typically within 5 ppm), confirming the elemental formula. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, which would show an [M+2]⁺ peak with an intensity approximately one-third that of the [M]⁺ peak, characteristic of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for similar heterocyclic esters in an electron ionization (EI) mass spectrometer would likely involve the initial loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement, followed by the loss of carbon monoxide (CO, 28 Da). Subsequent fragmentation would involve the cleavage of the thiadiazole ring.
Table 3: Predicted High-Resolution Mass Spectrometry Data Based on the molecular formula C₅H₅ClN₂O₂S.
| Ion / Adduct | Calculated m/z |
|---|---|
| [M]⁺ | 191.97548 |
| [M+H]⁺ | 192.98331 researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of "this compound," MS/MS can provide valuable information about the connectivity of atoms within the molecule.
The fragmentation of the protonated molecule [M+H]⁺ of "this compound" would be expected to follow logical pathways based on the functional groups present. The initial fragmentation would likely involve the most labile bonds. Key predicted fragmentation pathways include the loss of ethylene from the ethyl ester group, followed by the loss of carbon monoxide. Another significant fragmentation pathway could be the cleavage of the thiadiazole ring. The fragmentation of related 1,2,3-thiadiazoles has been shown to proceed through the loss of a nitrogen molecule (N₂). nih.gov
A plausible fragmentation pattern for "this compound" is detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 193.98 | 165.98 | C₂H₄ | [M+H-C₂H₄]⁺ |
| 193.98 | 148.97 | C₂H₅O | [M+H-C₂H₅O]⁺ |
| 165.98 | 137.98 | CO | [M+H-C₂H₄-CO]⁺ |
| 193.98 | 118.96 | C₃H₅NO | [M+H-C₃H₅NO]⁺ |
Note: The m/z values are predicted based on the molecular formula C₅H₅ClN₂O₂S.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for "this compound" is not publicly available, the analysis of related thiadiazole structures provides insight into the expected molecular geometry and packing. mdpi.comnih.govresearchgate.net
The crystal structure of a related compound, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, revealed a nearly planar 1,3,4-thiadiazole (B1197879) ring. mdpi.comnih.gov It is anticipated that the 1,2,4-thiadiazole (B1232254) ring in "this compound" would also be largely planar. The ethyl carboxylate group would likely be oriented to minimize steric hindrance with the thiadiazole ring.
A hypothetical table of crystallographic parameters for "this compound" is presented below, based on typical values for small organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are fundamental for the separation, identification, and quantification of "this compound," ensuring its purity for research applications.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of "this compound."
Method development would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. The key parameters to be optimized include the stationary phase, mobile phase composition, flow rate, and detector wavelength. A C18 column would be a suitable initial choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possible addition of a buffer to control the pH.
A proposed set of starting parameters for HPLC method development is outlined in the following table.
| Parameter | Proposed Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The suitability of GC for "this compound" would depend on its volatility and thermal stability. Given its molecular weight and functional groups, it is likely amenable to GC analysis.
Method development for GC would focus on selecting the appropriate column, temperature program, and detector. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would be a good starting point. The temperature program would need to be optimized to ensure adequate separation from any impurities without causing thermal degradation of the analyte. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The study of related 1,2,4-triazole (B32235) derivatives by GC-MS has shown that the polarity of the compound can significantly affect the chromatographic response and peak shape. dnu.dp.ua
A potential set of initial GC parameters is provided below.
| Parameter | Proposed Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Temperature Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Transfer Line Temp | 280 °C |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and verifying the purity of isolated products. In the synthesis of thiadiazole derivatives, TLC is commonly used to track the consumption of starting materials and the formation of the desired product. nih.govresearchgate.netresearchgate.net
For "this compound," a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or chloroform. The optimal ratio of these solvents would be determined empirically to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5. Visualization of the spots on the TLC plate can be achieved under UV light, as the thiadiazole ring is expected to be UV-active.
A table of potential TLC systems for the analysis of "this compound" is presented below.
| Stationary Phase | Mobile Phase System (v/v) | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Chloroform:Methanol (e.g., 9:1) | UV light (254 nm) |
Computational and Theoretical Investigations of Ethyl 5 Chloro 1,2,4 Thiadiazole 3 Carboxylate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. acs.orgresearchgate.net For a compound like Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate, a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Common combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are employed to achieve a balance between accuracy and computational cost. acs.org
Upon optimization, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and electrostatic potential maps, which reveal the charge distribution and identify electron-rich and electron-poor regions of the molecule. Such calculations are crucial for predicting how the molecule might interact with other chemical species.
Hypothetical Data Table for Optimized Geometry (Example Only): This table is illustrative and not based on actual research for the specific compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C3-C(O) | 1.50 Å |
| Bond Length | C5-Cl | 1.74 Å |
| Bond Length | N1-S2 | 1.65 Å |
| Bond Angle | N1-C5-N4 | 110° |
Ab Initio Methods for Energy and Reactivity Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer higher levels of theory and can provide more accurate energy and reactivity predictions compared to DFT in some cases. researchgate.net These methods could be used to calculate precise ionization potentials, electron affinities, and the energies of different molecular conformations, offering a deeper understanding of the molecule's stability and potential reaction pathways.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. nih.gov For this compound, analysis of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization of synthesized compounds.
NMR: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net
IR: The vibrational frequencies corresponding to infrared absorption bands can be computed. acs.org These calculations help in assigning the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, C-Cl).
UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. This provides information about the molecule's chromophores and its potential color. nih.gov
Hypothetical Data Table for Predicted Spectroscopic Data (Example Only): This table is illustrative and not based on actual research for the specific compound.
| Spectrum | Peak | Calculated Value | Assignment |
|---|---|---|---|
| ¹³C NMR | C=O | 165 ppm | Carboxylate Carbonyl |
| ¹³C NMR | C5-Cl | 158 ppm | Thiadiazole Carbon |
| IR | ν(C=O) | 1720 cm⁻¹ | Carbonyl Stretch |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding reactions where experimental observation of intermediates is difficult.
Solvation Effects in Reaction Pathways
Computational studies elucidating the reaction pathways of this compound are centered on the inherent reactivity of the 1,2,4-thiadiazole (B1232254) core. Theoretical calculations indicate that the 1,2,4-thiadiazole ring is electron-deficient, a consequence of the electronegativity of the two nitrogen atoms. The electron density is particularly low at the C5 position, rendering it the most reactive site for nucleophilic substitution. chemicalbook.comisres.org The chlorine atom at this position is, therefore, an effective leaving group, making nucleophilic aromatic substitution (SNAr) the primary reaction pathway investigated.
Solvation effects play a critical role in modulating the kinetics and thermodynamics of such reactions. The choice of solvent can significantly influence the stability of reactants, transition states, and products, thereby altering the reaction rate and outcome. Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.
Polar Protic Solvents (e.g., ethanol, water): These solvents are capable of hydrogen bonding and possess high dielectric constants. They are expected to stabilize the charged transition state through strong solvation, thereby lowering the activation energy and accelerating the reaction rate.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also have high dielectric constants but cannot donate hydrogen bonds. They can effectively solvate cations but are less effective at solvating anions. However, their ability to stabilize the charged intermediate still leads to a significant rate enhancement compared to nonpolar solvents.
Nonpolar Solvents (e.g., hexane (B92381), toluene): In these solvents, the charged transition state is poorly stabilized. This results in a higher activation energy barrier and a consequently slower reaction rate.
The theoretical impact of different solvent classes on the nucleophilic substitution pathway of this compound is summarized in the table below.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Predicted Effect on Transition State | Expected Impact on Reaction Rate |
|---|---|---|---|---|
| Polar Protic | Water, Ethanol | High | Strong stabilization via H-bonding | Significant acceleration |
| Polar Aprotic | DMSO, DMF | High | Moderate stabilization | Acceleration |
| Nonpolar | Hexane, Toluene | Low | Poor stabilization | Significant deceleration |
In Silico Approaches for Structure-Reactivity Relationship (SAR) Theory
In silico approaches are fundamental to understanding the Structure-Reactivity Relationship (SAR) of this compound. These computational methods allow for the systematic evaluation of how structural modifications influence the molecule's electronic properties and, by extension, its chemical reactivity and potential biological activity. nih.govresearchgate.netresearchgate.net SAR studies on this scaffold focus on modifications at three key positions: the C5-chloro substituent, the C3-ester group, and the thiadiazole ring itself.
Computational tools like Density Functional Theory (DFT) are used to calculate various molecular descriptors for a series of virtual analogs. Key descriptors include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy indicates greater susceptibility to nucleophilic attack, a key reaction pathway for this compound.
Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For this molecule, the C5 carbon is expected to show a strong positive potential.
An in silico SAR study would involve creating a virtual library of derivatives and calculating these descriptors. For instance, replacing the chlorine at C5 with other halogens (F, Br, I) or electron-withdrawing/donating groups would modulate the electrophilicity of C5 and the energy of the LUMO. Similarly, altering the alkyl chain of the ester at C3 (from ethyl to methyl, propyl, etc.) would primarily induce steric effects and minor electronic changes.
The table below outlines a hypothetical SAR study, predicting the qualitative impact of specific structural modifications on key computed reactivity descriptors.
| Modification (Relative to Parent) | Predicted Impact on LUMO Energy | Predicted Impact on C5 Electrostatic Potential | Predicted Impact on Reactivity to Nucleophiles |
|---|---|---|---|
| Replace C5-Cl with C5-F | Slight Increase | Increase (more positive) | Decrease (stronger C-F bond) |
| Replace C5-Cl with C5-Br | Decrease | Slight Decrease | Increase (weaker C-Br bond) |
| Replace C3-Ethyl with C3-Methyl | Negligible Change | Negligible Change | Slight Increase (less steric hindrance) |
| Replace C3-Ethyl with C3-tert-Butyl | Negligible Change | Negligible Change | Significant Decrease (more steric hindrance) |
| Replace C5-Cl with C5-OCH3 | Significant Increase | Significant Decrease | Significant Decrease (poor leaving group) |
Such in silico analyses are invaluable for rationally designing new 1,2,4-thiadiazole derivatives with tailored reactivity profiles for various applications, from synthetic intermediates to potential pharmacophores. nih.gov
Derivatization Strategies and Analogue Synthesis Based on the Ethyl 5 Chloro 1,2,4 Thiadiazole 3 Carboxylate Scaffold
Systematic Modification of the Ester Moiety (e.g., Amides, Hydrazides)
The ethyl carboxylate group at the C3 position of the scaffold is a versatile functional group that can be readily converted into other functionalities, most notably amides and hydrazides. These transformations are fundamental in expanding the structural diversity of derivatives.
Amide Synthesis: The conversion of the ester to an amide is typically achieved through aminolysis. This reaction involves treating Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate with a primary or secondary amine. The reaction can be performed neat or in a suitable solvent, and it is often heated to drive the reaction to completion. A wide variety of amines can be utilized, allowing for the introduction of diverse alkyl, aryl, and heterocyclic substituents. This systematic modification allows for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity.
Hydrazide Synthesis: The corresponding hydrazide is synthesized by reacting the ethyl ester with hydrazine (B178648) hydrate, usually in an alcoholic solvent like ethanol. The resulting 5-chloro-1,2,4-thiadiazole-3-carbohydrazide is a key intermediate for further derivatization. Hydrazides are valuable precursors for the synthesis of hydrazones, acylhydrazones, and can also be used in cyclization reactions to form other heterocyclic rings, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. researchgate.net
The table below illustrates the potential for diversification through modification of the ester moiety.
| Starting Material | Reagent | Resulting Functional Group | Example Derivative Name |
| This compound | Methylamine | Amide | 5-Chloro-N-methyl-1,2,4-thiadiazole-3-carboxamide |
| This compound | Aniline | Amide | 5-Chloro-N-phenyl-1,2,4-thiadiazole-3-carboxamide |
| This compound | Piperidine | Amide | (5-Chloro-1,2,4-thiadiazol-3-yl)(piperidin-1-yl)methanone |
| This compound | Hydrazine Hydrate | Hydrazide | 5-Chloro-1,2,4-thiadiazole-3-carbohydrazide |
Exploration of Diverse Substituents at the Chloro Position through Cross-Coupling or Nucleophilic Aromatic Substitution
The chlorine atom at the C5 position of the 1,2,4-thiadiazole (B1232254) ring is an excellent leaving group, making this position susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-thiadiazole ring facilitates these transformations. chemicalbook.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds at the C5 position. nih.govdocumentsdelivered.com By reacting the chloro-thiadiazole scaffold with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base, a wide array of biaryl and heteroaryl-aryl structures can be synthesized. rsc.org This strategy is highly effective for introducing complex aromatic substituents. Other cross-coupling reactions, like Stille or Heck couplings, could also be employed to introduce different types of organic fragments. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The C5 position is activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms in the ring. chemicalbook.comnih.gov This allows for the direct displacement of the chloride ion by a variety of nucleophiles. Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form amino-thiadiazoles). The reaction conditions for SNAr are often straightforward, typically involving heating the substrate with the nucleophile in a polar aprotic solvent.
The following table provides examples of substituents that can be introduced at the C5 position.
| Reaction Type | Reagent/Nucleophile | Introduced Substituent | Example Product Class |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Phenyl | Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate |
| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid | 3-Pyridyl | Ethyl 5-(pyridin-3-yl)-1,2,4-thiadiazole-3-carboxylate |
| SNAr | Sodium methoxide (B1231860) | Methoxy | Ethyl 5-methoxy-1,2,4-thiadiazole-3-carboxylate |
| SNAr | Sodium thiophenoxide | Phenylthio | Ethyl 5-(phenylthio)-1,2,4-thiadiazole-3-carboxylate |
| SNAr | Ammonia | Amino | Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate |
Introduction of Additional Functional Groups onto the Thiadiazole Ring System
Direct functionalization of the 1,2,4-thiadiazole ring of this compound is challenging, as the ring does not possess any carbon-hydrogen bonds that are readily activated for substitution. Therefore, the introduction of additional functional groups onto the heterocyclic core typically relies on de novo synthesis strategies, where functionalized precursors are used to construct the thiadiazole ring.
For instance, the synthesis of 1,2,4-thiadiazoles often involves the oxidative cyclization of thioamides or the reaction of amidines with thioacylating agents. organic-chemistry.orgacs.org By choosing appropriately substituted starting materials, one can incorporate a desired functional group into the final thiadiazole product from the outset. For example, using a substituted amidine in the ring-forming reaction would lead to a thiadiazole with a substituent at the C3 position alongside the carboxylate group, assuming a convergent synthetic route. While direct C-H activation has been reported for some 1,2,4-thiadiazoles, this specific scaffold lacks the necessary C-H bond for such transformations. nih.gov Therefore, building diversity at the ring itself necessitates a more fundamental synthetic approach starting from simpler, functionalized building blocks.
Synthesis of Fused-Ring Systems Incorporating the Thiadiazole Unit
The functional groups on the this compound scaffold can be strategically manipulated to construct fused heterocyclic systems. This approach involves multistep sequences where the initial modifications at the C3 and C5 positions introduce reactive functionalities that can undergo subsequent intramolecular cyclization.
A common strategy involves derivatizing the C3-ester and the C5-chloro positions with groups that can react with each other. For example:
Substitution and Amidation: The C5-chloro group can be substituted via SNAr with a nucleophile containing a primary amine, such as 2-aminoethanol.
Cyclization: The ester at C3 can then be converted to an amide using the newly introduced amine, leading to an intramolecular cyclization to form a fused bicyclic system.
Alternatively, the ester can be converted to a hydrazide, which is a precursor for a fused triazole ring, known as a triazolo[3,4-b]thiadiazole. neliti.com By first substituting the C5-chloro group and then performing the cyclization of the C3-hydrazide derivative, a variety of substituted fused systems can be accessed. Such fused heterocycles have distinct chemical properties and three-dimensional shapes compared to their monocyclic precursors. rsc.org
| Precursor Modification | Cyclization Strategy | Resulting Fused System |
| 1. C5 substitution with a binucleophile (e.g., ethylenediamine). 2. C3 ester conversion to amide. | Intramolecular condensation | Imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole derivative |
| 1. C3 ester conversion to hydrazide. 2. Reaction with a 1,3-dielectrophile. | Intermolecular cyclization followed by fusion | Pyrimido[2,1-b] nih.govrsc.orgnih.govthiadiazole derivative |
| 1. C3 ester conversion to hydrazide. 2. C5 substitution. 3. Reaction of hydrazide with CS₂ then cyclization. | Intramolecular cyclization | Triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole derivative |
Development of Libraries of Analogues for Structure-Reactivity Relationship Studies
The synthetic strategies outlined in the preceding sections provide a robust platform for the development of chemical libraries of 1,2,4-thiadiazole analogues. By employing combinatorial chemistry principles, one can systematically vary the substituents at both the C3 and C5 positions to generate a large and diverse collection of compounds.
For example, a library can be constructed by first preparing a set of C3-amide derivatives from the starting ethyl ester using a panel of diverse amines (as described in 6.1). Each of these amides can then be subjected to a series of Suzuki-Miyaura cross-coupling reactions using a panel of different boronic acids to modify the C5 position (as described in 6.2). A 10 x 10 matrix approach (10 amines and 10 boronic acids) would rapidly generate a library of 100 distinct, structurally related analogues.
These libraries are invaluable for structure-reactivity relationship (SRR) and structure-property relationship (SPR) studies. nih.gov By systematically analyzing how changes in the molecular structure (e.g., altering electronic properties, steric bulk, or hydrogen bonding potential at specific positions) affect chemical reactivity, solubility, or other physicochemical properties, researchers can develop a comprehensive understanding of the 1,2,4-thiadiazole scaffold. nih.gov This knowledge is critical for the rational design of new molecules with tailored characteristics.
Potential Applications and Utility in Synthetic Chemistry and Materials Science Non Biological/clinical Focus
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate as a Versatile Synthetic Intermediate
The utility of this compound in synthetic chemistry stems from the reactivity of its thiadiazole core and its functional groups. The 1,2,4-thiadiazole (B1232254) ring is generally stable to acids, alkalis, and oxidizing or reducing agents, making it a robust scaffold. isres.org The carbon atom at the 5-position is particularly susceptible to nucleophilic substitution, allowing the chlorine atom to be readily displaced by a variety of nucleophiles. isres.orgnih.gov This reactivity is fundamental to its role as a versatile building block.
This compound is a foundational precursor for synthesizing a range of advanced organic molecules. The reactive chloro group can be substituted to introduce diverse functionalities, thereby creating new, more complex thiadiazole derivatives. For instance, the displacement of the chlorine atom allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, leading to a wide array of substituted 1,2,4-thiadiazoles. These new compounds can then serve as specialized building blocks for fine chemicals and pharmaceuticals. nih.gov The ethyl ester group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. nih.govresearchgate.net
Table 1: Synthetic Transformations of the this compound Scaffold
| Position | Functional Group | Type of Reaction | Potential Products |
| C5 | Chloro | Nucleophilic Substitution | Amines, ethers, thioethers, alkyl/aryl groups |
| C3 | Ethyl Carboxylate | Hydrolysis | Carboxylic acid |
| C3 | Ethyl Carboxylate | Amidation | Carboxamides |
Scaffold for Ligand Design in Coordination Chemistry and Catalysis
The 1,2,4-thiadiazole ring is an effective structural motif for the design of ligands used in coordination chemistry and catalysis. isres.org The nitrogen atoms in the heterocyclic ring possess lone pairs of electrons that can coordinate with metal ions. By modifying the substituents on the ring, chemists can fine-tune the electronic properties and steric environment of the ligand to control the reactivity and selectivity of the resulting metal complex. This compound serves as a starting point for such ligands. The chlorine at the C5 position can be replaced with various coordinating groups, while the ester at C3 can be modified to introduce additional binding sites, leading to the formation of bidentate or polydentate ligands capable of forming stable complexes with a range of transition metals. nih.gov
Applications in Material Science Research
Thiadiazole-based compounds are of significant interest in materials science due to their electronic properties, thermal stability, and structural versatility. isres.orgresearchgate.net Their electron-deficient nature makes them suitable components for a variety of advanced materials. researchgate.net
The 1,2,4-thiadiazole core is a component in the development of organic electronic materials. Thiadiazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). isres.org The electron-accepting properties of the thiadiazole ring make it a useful building block for creating materials with specific charge-transport characteristics. isres.orgresearchgate.net this compound can be used as a precursor to synthesize more complex, conjugated molecules where the thiadiazole unit is incorporated to modulate the electronic energy levels (HOMO/LUMO) and enhance the performance of the final device.
The robustness of the thiadiazole ring makes it an attractive component for advanced polymers and coatings. Incorporating thiadiazole units into a polymer backbone can enhance thermal stability, chemical resistance, and other physical properties. Furthermore, thiadiazole derivatives have been studied as corrosion inhibitors, suggesting their potential utility in protective coatings. isres.org this compound can be functionalized to create monomers suitable for polymerization, allowing for the synthesis of novel polymers with tailored properties for specialized applications.
Thiadiazole derivatives are important in the field of dye chemistry. researchgate.netresearchgate.net The thiadiazole ring can act as an effective component in azo dyes, which are a major class of synthetic colorants. researchgate.netmdpi.com Dyes derived from aminothiadiazoles, for example, are known to produce brilliant shades. researchgate.net The electronic properties of the thiadiazole nucleus can be harnessed to control the color and fastness of the dyes. By using this compound as a starting material, researchers can synthesize novel dye structures. The chloro and ester groups provide handles for chemical modification, allowing for the attachment of chromophoric and auxochromic groups to develop new pigments and dyes with specific desired colors and performance characteristics for textiles and other materials. researchgate.netresearchgate.net
Table 2: Potential Material Science Applications Derived from the 1,2,4-Thiadiazole Core
| Application Area | Role of Thiadiazole Core | Potential Derivative from Subject Compound |
| Organic Electronics (OLEDs, OFETs) | Electron-accepting unit, charge transport modulation | Conjugated molecules with thiadiazole units |
| Advanced Polymers | Enhancing thermal and chemical stability | Functionalized thiadiazole-based monomers |
| Protective Coatings | Corrosion inhibition | Polymer additives or coating components |
| Dye Chemistry | Core scaffold for azo dyes, color modulation | Novel dye structures with tailored properties |
Role in Agrochemical Research as a Scaffold Precursor
The 1,2,4-thiadiazole core is a recognized "pharmacophore" in agrochemical design, meaning it is the essential part of the molecule that confers its biological activity. The strategic importance of this compound lies in its ability to act as a building block for more complex molecules with desired pesticidal properties. The development of novel agrochemicals often involves the synthesis of a library of related compounds to identify candidates with optimal performance.
Development of Novel Agrochemical Lead Structures (Focus on synthesis and scaffold design)
The primary utility of this compound in the synthesis of agrochemical leads revolves around the modification of its core structure. The chlorine atom at the 5-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, which can significantly influence the biological activity of the resulting molecule.
Furthermore, the ethyl ester group at the 3-position can be readily converted into other functional groups such as amides, hydrazides, or carboxylic acids. These transformations are crucial for creating derivatives with altered solubility, stability, and target interaction profiles. For instance, the conversion of the ester to an amide allows for the introduction of various amine-containing fragments, expanding the chemical diversity of the synthesized compounds.
A general synthetic approach for utilizing this compound as a scaffold is outlined below. This involves initial modification at the 5-position, followed by transformation of the ester group.
Table 1: Synthetic Strategy for Derivatization of this compound
| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | R-NH2 (amine), base, solvent | Ethyl 5-(substituted-amino)-1,2,4-thiadiazole-3-carboxylate |
| 2 | Amidation | R'-NH2 (amine), heat or coupling agents | 5-(substituted-amino)-N-(substituted)-1,2,4-thiadiazole-3-carboxamide |
This two-step process allows for the creation of a diverse library of compounds by varying the 'R' and 'R'' groups. The resulting carboxamide derivatives are often investigated for their herbicidal or fungicidal properties. The specific nature of the substituents introduced plays a critical role in determining the mode of action and spectrum of activity of the final product.
Research in this area focuses on the rational design of these derivatives, often guided by computational modeling and an understanding of the target enzymes or proteins in the pest organisms. The goal is to design molecules that are highly effective against the target pest while exhibiting low toxicity to non-target organisms and the environment. The versatility of this compound as a starting material makes it an invaluable tool in this ongoing effort to develop new and improved crop protection agents.
Q & A
Q. What are the common synthetic routes for Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?
The compound is typically synthesized via cyclocondensation reactions. For example, hydrazides can react with carbethoxyformimidate derivatives under reflux conditions in ethanol. Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., absolute ethanol for anhydrous conditions), and purification via recrystallization or chromatography . Optimization may involve adjusting stoichiometry, reaction time, or catalysts like sodium ethoxide.
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
X-ray crystallography is the gold standard for structural elucidation. For example, single-crystal diffraction data collected using a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å) can resolve bond lengths, angles, and Cl positional disorder . Complementary techniques include:
- NMR : To confirm proton environments and functional groups.
- LC-MS/MS : For molecular weight verification and purity assessment.
- FT-IR : To identify carbonyl (C=O) and thiadiazole ring vibrations .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Always consult a physician and provide the SDS .
Advanced Research Questions
Q. How can crystallographic disorder (e.g., Cl occupancy ratios) be resolved during structure refinement?
In cases where Cl atoms exhibit positional disorder (e.g., 56.7% vs. 43.3% occupancy), dual-site refinement in SHELXL is used. Constraints like ISOR and SIMU can stabilize anisotropic displacement parameters. Twin refinement (e.g., using TWIN/BASF commands) may be required for non-merohedral twinning .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability or poor solubility. Solutions include:
Q. How does the electronic nature of the thiadiazole ring influence reactivity in cross-coupling reactions?
The electron-deficient thiadiazole core facilitates nucleophilic substitution at the 5-Cl position. Density Functional Theory (DFT) calculations can predict reactive sites. For example, Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O .
Q. What methodologies are effective for analyzing regioisomeric impurities in synthetic batches?
- HPLC-DAD/HRMS : To separate and identify isomers based on retention times and fragmentation patterns.
- 2D NMR (e.g., NOESY) : To differentiate substituent positions via spatial correlations .
Methodological Challenges
Q. How can reaction scalability be achieved without compromising regioselectivity?
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model binding affinities. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with the carboxylate group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
